2'-TES-Cabazitaxel, also known as CBZM02, is a synthetic derivative of cabazitaxel, which is itself a semi-synthetic taxane chemotherapeutic agent derived from the natural product paclitaxel. It is primarily used in the treatment of metastatic hormone-refractory prostate cancer. The compound incorporates a triethylsilyl (TES) protecting group at the 2' position of the cabazitaxel structure, enhancing its stability and solubility.
The compound was first synthesized and characterized in various studies, with significant contributions from patent literature detailing its synthesis methods and properties. The chemical structure and its modifications have been explored in multiple research articles and patents.
2'-TES-Cabazitaxel falls under the category of antineoplastic agents, specifically taxanes. Its classification is based on its mechanism of action, which involves inhibition of microtubule depolymerization, leading to cell cycle arrest and apoptosis in cancer cells.
The synthesis of 2'-TES-Cabazitaxel involves several steps starting from 10-deacetylbaccatin III, a precursor derived from yew trees. The process typically includes:
The synthesis method is characterized by its efficiency and high yield under mild reaction conditions, making it suitable for industrial production .
The molecular formula of 2'-TES-Cabazitaxel is , with a molecular weight of approximately 950.193 g/mol . The compound features a complex structure typical of taxanes, including multiple rings and functional groups that contribute to its biological activity.
2'-TES-Cabazitaxel undergoes various chemical reactions typical for taxane derivatives, including:
Key reagents for these reactions include alkyl halides for substitution and acids or bases for hydrolysis. Specific reaction conditions vary based on the desired outcome .
The mechanism of action for 2'-TES-Cabazitaxel involves:
Data from preclinical studies indicate that cabazitaxel demonstrates enhanced potency against docetaxel-resistant cancer cell lines due to structural modifications that increase lipophilicity and improve cellular uptake .
Relevant data indicate that cabazitaxel has a higher lipophilicity compared to its predecessors, improving its pharmacokinetic profile .
2'-TES-Cabazitaxel is primarily used in scientific research focused on cancer treatment. Its applications include:
The ongoing research aims to further elucidate its therapeutic potential and optimize dosing regimens for clinical use .
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1